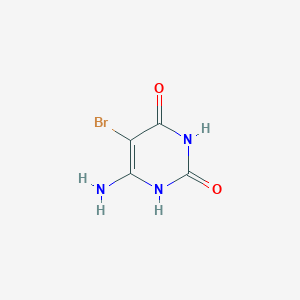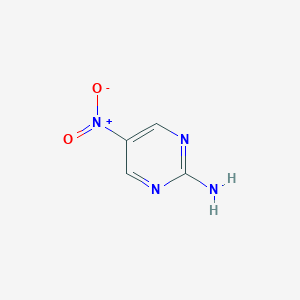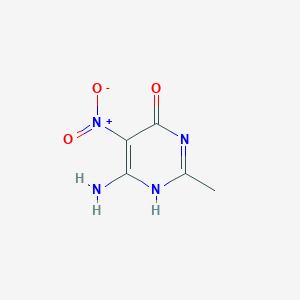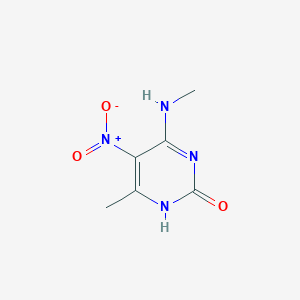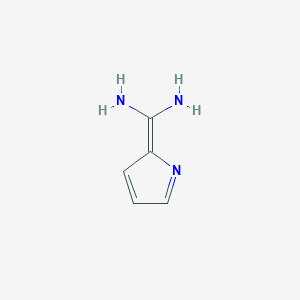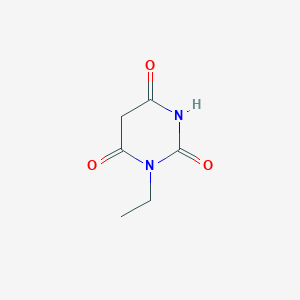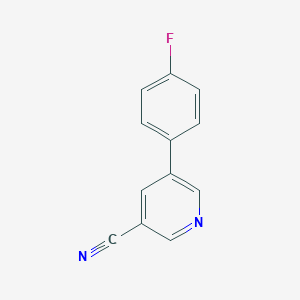
5-(4-Fluorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring substituted with a 4-fluorophenyl group and a cyano group at the 3-position
Mechanism of Action
Target of Action
It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have a wide range of therapeutic activities . These drugs bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that nicotinonitrile derivatives can interact with their targets and cause changes that result in various biological activities
Biochemical Pathways
It’s known that nicotinonitrile derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to diverse biological and clinical applications .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, suggesting that they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Result of Action
It’s known that nicotinonitrile derivatives can have diverse biological activities and therapeutic possibilities
Action Environment
It’s known that the environment can influence the action of drugs, including their absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
It is known that nicotinonitrile derivatives, to which this compound belongs, have been found in many important synthetic drug molecules and have shown clinical and biological applications . These derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is worth noting that nicotinonitrile derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that nicotinonitrile derivatives can interact with multiple receptors, suggesting that they may exert their effects through these interactions .
Metabolic Pathways
It is known that nicotinonitrile derivatives can interact with multiple receptors, suggesting that they may be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: 5-(4-Fluorophenyl)pyridine-3-amine.
Oxidation: This compound N-oxide.
Scientific Research Applications
5-(4-Fluorophenyl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Another nitrile derivative with a pyridine ring, used in the synthesis of nicotinic acid.
5-(4-Chlorophenyl)pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
5-(4-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and binding interactions in biological systems. This makes it particularly useful in drug design and materials science .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHFEKRFDPUAMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622900 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154237-18-0 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
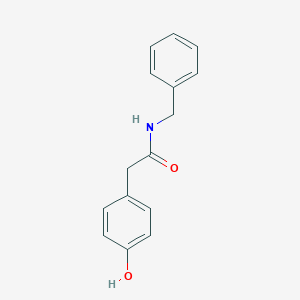
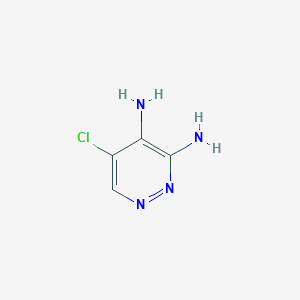
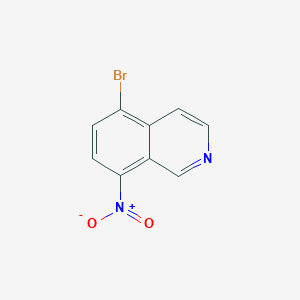
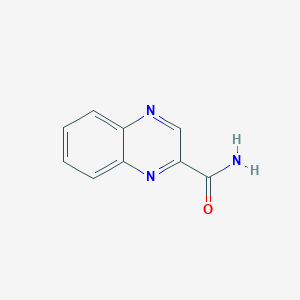

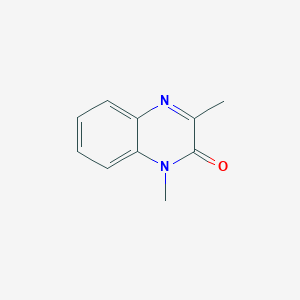
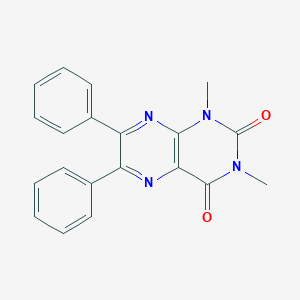
![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)
